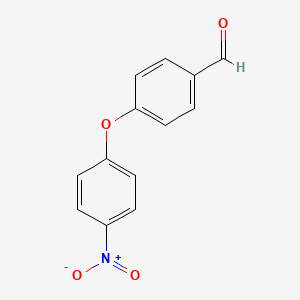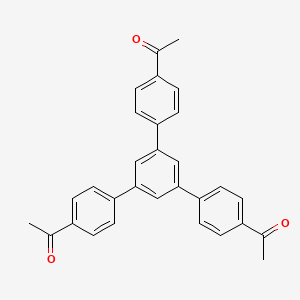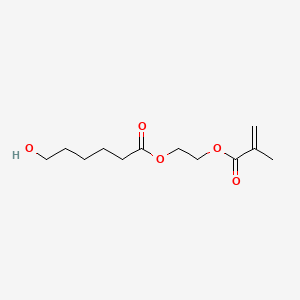
Tetrakis(trimethylsilyl)allene
Overview
Description
Tetrakis(trimethylsilyl)allene: is an organosilicon compound characterized by the presence of four trimethylsilyl groups attached to an allene backbone. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(trimethylsilyl)allene can be synthesized through the reaction of polyhalogenated compounds with lithium or magnesium and chlorotrimethylsilane. For instance, the reaction of hexachlorobenzene with lithium and chlorotrimethylsilane under specific conditions leads to the formation of this compound . Another method involves the reaction of tetrachlorosilane with chlorotrimethylsilane in the presence of lithium metal .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of organolithium reagents and chlorosilanes under controlled conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(trimethylsilyl)allene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: Substitution reactions often involve the replacement of trimethylsilyl groups with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include organolithium compounds, chlorosilanes, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various silicon-containing compounds, such as silanes, siloxanes, and other organosilicon derivatives .
Scientific Research Applications
Tetrakis(trimethylsilyl)allene has several scientific research applications:
Mechanism of Action
The mechanism by which tetrakis(trimethylsilyl)allene exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitating various chemical transformations. The pathways involved often include the formation of silicon-oxygen or silicon-carbon bonds, depending on the specific reaction conditions .
Comparison with Similar Compounds
Tetrakis(trimethylsilyl)silane: Similar in structure but with a silicon atom at the center instead of an allene backbone.
Tris(trimethylsilyl)allene: Contains three trimethylsilyl groups instead of four, leading to different reactivity and applications.
Uniqueness: Tetrakis(trimethylsilyl)allene is unique due to its allene backbone, which imparts distinct reactivity compared to other organosilicon compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required .
Properties
InChI |
InChI=1S/C15H36Si4/c1-16(2,3)14(17(4,5)6)13-15(18(7,8)9)19(10,11)12/h1-12H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLWRTYPCZDENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=C=C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402790 | |
| Record name | TETRAKIS(TRIMETHYLSILYL)ALLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3721-17-3 | |
| Record name | TETRAKIS(TRIMETHYLSILYL)ALLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes for producing Tetrakis(trimethylsilyl)allene?
A1: Several methods have been reported for the synthesis of this compound:
- From Tris(trimethylsilyl)cyclopropenylium hexachloroantimonate: This method, described in detail by Bertrand et al. [], involves the reaction of Tris(trimethylsilyl)cyclopropenylium hexachloroantimonate with a reducing agent to yield this compound in moderate yields.
- Reaction of Hexachlorobenzene and Derivatives: Research suggests that this compound can be formed through an unusual reaction involving Hexachlorobenzene and some of its derivatives [].
- Metalation and Silylation of Allene: This approach, highlighted by Seyferth et al. [], presents a convenient route for synthesizing this compound through the metalation and subsequent silylation of allene.
Q2: What is the thermal stability of this compound?
A: this compound demonstrates remarkable thermal stability, particularly in comparison to less substituted allenes. While the exact decomposition temperature varies depending on experimental conditions, studies indicate it can withstand temperatures well above room temperature without significant degradation []. This stability is attributed to the steric shielding provided by the bulky Trimethylsilyl groups, hindering access to reactive sites on the allene moiety.
Q3: How do Trimethylsilyl substituents influence the rearrangement of cyclopropenes to allenes, specifically regarding Tetrakis(trimethylsilyl)cyclopropene?
A: Research by Bertrand et al. [] delves into this question through experimental and computational studies. They found that Tetrakis(trimethylsilyl)cyclopropene undergoes both thermal and photochemical rearrangement to exclusively yield this compound. Computational models suggest that the bulky Trimethylsilyl groups significantly stabilize potential cyclopropylidene intermediates, but not enough to make them viable pathways for the rearrangement. Instead, the favored mechanism involves a vinylcarbene-type intermediate, highlighting the significant influence of Trimethylsilyl substitution on the reaction pathway.
Q4: What are the potential applications of this compound in synthetic chemistry?
A4: While this compound itself may not be a common reagent in routine synthesis, its unique structure and reactivity hold potential for applications in specialized areas:
Q5: Are there any known spectroscopic data available for characterizing this compound?
A: While specific spectroscopic data (NMR, IR, etc.) is not provided in the abstracts you provided, the papers do mention the characterization of this compound. It's highly probable that the full research articles contain detailed spectroscopic information to confirm the compound's structure and purity [, , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)













